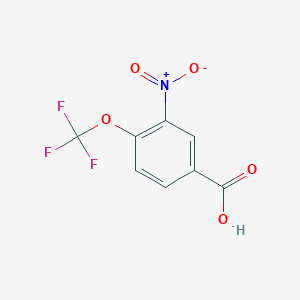

3-Nitro-4-(trifluoromethoxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-nitro-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO5/c9-8(10,11)17-6-2-1-4(7(13)14)3-5(6)12(15)16/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBCQTKUSLDFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595253 | |

| Record name | 3-Nitro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-77-0 | |

| Record name | 3-Nitro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Nitro-4-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-(trifluoromethoxy)benzoic acid is a synthetic organic compound of increasing interest in medicinal chemistry and drug discovery. Its unique structural features—a benzoic acid core functionalized with a nitro group and a trifluoromethoxy group—confer specific physicochemical properties that are critical for its behavior in biological systems. The electron-withdrawing nature of both the nitro and trifluoromethoxy substituents significantly influences the acidity, lipophilicity, and metabolic stability of the molecule. Understanding these properties is paramount for optimizing its potential as a lead compound in drug development, influencing everything from formulation and delivery to pharmacokinetics and pharmacodynamics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data for closely related analogs are available, specific experimental values for the target compound may be limited. In such cases, predicted values and data from analogous structures are provided for estimation purposes, underscoring the necessity of experimental verification.

| Property | Value/Information | Source |

| Molecular Formula | C₈H₄F₃NO₅ | [1] |

| Molecular Weight | 251.12 g/mol | [1] |

| Melting Point | Data not available. For the related compound 3-nitro-4-(trifluoromethyl)benzoic acid, the melting point is 169 °C. For 4-fluoro-3-nitrobenzoic acid, the melting point is 123-126 °C. | [2] |

| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents such as methanol, ethanol, and acetone. The related 4-fluoro-3-nitrobenzoic acid is soluble in 95% ethanol at 50 mg/mL. | [3] |

| pKa | Data not available. The predicted pKa for the related 3-nitro-4-(trifluoromethyl)benzoic acid is 3.03. The experimental pKa of 3-nitrobenzoic acid is 3.47. The strong electron-withdrawing groups suggest a pKa in the acidic range. | [2][4] |

| LogP | Predicted XlogP = 3.0 | [1] |

Spectral Data and Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is a summary of expected and available spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy[6]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the substitution pattern, three distinct aromatic proton signals are anticipated, likely appearing as doublets or doublet of doublets in the downfield region (typically δ 7.0-8.5 ppm). The carboxylic acid proton will exhibit a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carboxyl carbon will be the most downfield signal (around 165-175 ppm). The aromatic carbons will appear in the range of 110-150 ppm. The carbon of the trifluoromethoxy group will be observed as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy[7][8]

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

N-O stretch (Nitro Group): Two characteristic bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-O stretch (Aryl Ether): A strong absorption in the 1200-1250 cm⁻¹ region.

-

C-F stretch (Trifluoromethoxy Group): Strong absorptions in the 1000-1100 cm⁻¹ region.

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

A computed vapor phase IR spectrum is available and can be used as a reference.[5]

Mass Spectrometry (MS)[9]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak ([M]⁺): For this compound, the molecular ion peak is expected at an m/z of approximately 251.

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, m/z 17) and the carboxyl group (-COOH, m/z 45). The nitro group can also be lost as NO₂ (m/z 46).

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining aqueous solubility.

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, remove the vials and allow any undissolved solid to settle. Centrifuge or filter the solution to separate the saturated supernatant from the excess solid.

-

Quantification: Carefully withdraw a known aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a robust method for determining the ionization constant of an acidic or basic compound.

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent. Due to its expected low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

-

Titration Setup: Calibrate a pH meter using standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

LogP Determination (HPLC Method)

The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity. A common and efficient method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for LogP determination using the HPLC method.

Methodology:

-

Calibration Curve: Prepare a set of standard compounds with a range of known LogP values. Analyze each standard by RP-HPLC using an isocratic mobile phase (e.g., a mixture of methanol and water). Measure the retention time (t_R) for each standard and the column dead time (t_0). Calculate the capacity factor (k') for each standard using the formula k' = (t_R - t_0) / t_0. Plot the known LogP values against the logarithm of the capacity factor (log k') to generate a calibration curve.

-

Sample Analysis: Dissolve this compound in the mobile phase and analyze it using the same HPLC conditions.

-

LogP Determination: Measure the retention time of the sample, calculate its log k', and determine its LogP value by interpolation from the calibration curve.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

- SpectraBase. This compound - Optional[Vapor Phase IR] - Spectrum. [Link]

- The Royal Society of Chemistry.

- The Royal Society of Chemistry.

- PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]

- Chongqing Chemdad Co., Ltd. 3-NITRO-4-(TRIFLUOROMETHYL)BENZOIC ACID. [Link]

- PubChem. 3-Nitrobenzoic acid. [Link]

- NIST. Benzoic acid, 3-nitro-. [Link]

- PubMed Central.

- Cheméo. Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 4-nitrophenyl ester. [Link]

- PubMed Central. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

- Chegg.com. Solved What IR peaks are present in 3-nitrobenzoic acid? O | Chegg.com. [Link]

- MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

- PubMed. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

- Wikipedia. 3-Nitrobenzoic acid. [Link]

- ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

- NIST. 4-(Trifluoromethoxy)benzoic acid. [Link]

- Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

- PubChemLite. This compound (C8H4F3NO5). [Link]

- J. Phys. Org. Chem. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

- SpectraBase. 3-Nitro-benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

- ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

- ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b). [Link]

- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)

- Quora.

Sources

A Technical Guide to 3-Nitro-4-(trifluoromethoxy)benzoic acid: Molecular Structure and Weight

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-(trifluoromethoxy)benzoic acid is a substituted aromatic carboxylic acid. Its unique structural features, comprising a nitro group, a trifluoromethoxy group, and a carboxylic acid moiety on a benzene ring, make it a compound of interest in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and trifluoromethoxy groups significantly influences the electronic properties of the benzoic acid, impacting its reactivity and potential applications as a building block in the synthesis of more complex molecules. This guide provides a detailed analysis of its molecular structure and weight, which are fundamental to understanding its chemical behavior and potential applications.

Molecular Identity

To ensure unambiguous identification of this compound, a comprehensive set of chemical identifiers is provided in the table below. These identifiers are crucial for database searches and regulatory documentation.

| Identifier | Value |

| Molecular Formula | C8H4F3NO5[1][2] |

| CAS Number | 784-77-0[3] |

| SMILES | C1=CC(=C(C=C1C(=O)O)[O-])OC(F)(F)F[1] |

| InChI | InChI=1S/C8H4F3NO5/c9-8(10,11)17-6-2-1-4(7(13)14)3-5(6)12(15)16/h1-3H,(H,13,14)[1][2][3] |

| InChIKey | GDBCQTKUSLDFRP-UHFFFAOYSA-N[1][2][3] |

Molecular Structure

The molecular architecture of this compound is characterized by a benzene ring substituted with three functional groups. The carboxylic acid group (-COOH) is located at position 1 of the benzene ring. The nitro group (-NO2) is positioned at the meta-position (position 3), and the trifluoromethoxy group (-OCF3) is at the para-position (position 4) relative to the carboxylic acid.

The spatial arrangement of these groups dictates the molecule's steric and electronic properties. The strong electron-withdrawing effects of the nitro and trifluoromethoxy groups decrease the electron density of the aromatic ring and increase the acidity of the carboxylic acid proton.

Molecular Weight and Formula

A precise understanding of the molecular weight is essential for stoichiometric calculations in chemical synthesis and for mass spectrometry analysis.

| Parameter | Value |

| Molecular Weight | 251.12 g/mol [2][3] |

| Monoisotopic Mass | 251.00415 Da[1] |

| Exact Mass | 251.004157 g/mol [2] |

The molecular weight (or molar mass) is the sum of the atomic weights of all atoms in the molecule, based on the weighted average of their natural isotopic abundances. The monoisotopic mass is the sum of the masses of the most abundant isotope of each element in the molecule. The exact mass is a more precise measure of the monoisotopic mass. These distinctions are critical in high-resolution mass spectrometry for accurate compound identification.

References

- PubChemLite. This compound (C8H4F3NO5).

- Sigma-Aldrich. This compound.

- SpectraBase. This compound - Optional[Vapor Phase IR] - Spectrum.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Nitro-4-(trifluoromethoxy)benzoic Acid

This guide provides an in-depth technical overview of the spectroscopic methods used to characterize 3-Nitro-4-(trifluoromethoxy)benzoic acid, a compound of interest in drug discovery and development. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a nitro group, a trifluoromethoxy group, and a carboxylic acid moiety on a benzene ring, gives rise to a unique spectroscopic signature. Accurate characterization of this molecule is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound.

Molecular Structure and Key Features

The structure of this compound dictates its spectroscopic properties. The aromatic ring provides a rigid scaffold, while the electron-withdrawing nature of the nitro and trifluoromethoxy groups, along with the acidic proton of the carboxylic acid, are key features that will be interrogated by the following spectroscopic techniques.

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR. [1] * Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a small vial. [1]The choice of solvent is critical as it can influence the chemical shifts.

-

Ensure the sample is fully dissolved; gentle vortexing can be applied. [1] * Filter the solution through a Pasteur pipette containing a small plug of glass wool to remove any particulate matter. * Transfer the filtered solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm. [2]

-

-

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. * Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra. [1] * Acquire the ¹H NMR spectrum. A standard acquisition may involve 8-16 scans.

-

Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. [1] * Acquire the ¹⁹F NMR spectrum. This is often a relatively quick experiment due to the 100% natural abundance of ¹⁹F.

-

Spectroscopic Data

The following tables summarize the expected NMR data for this compound. [3] Table 1: ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | H-2 |

| ~8.2 | dd | 1H | H-6 |

| ~7.6 | d | 1H | H-5 |

| ~11-13 | br s | 1H | COOH |

Table 2: ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~150 | C-NO₂ |

| ~145 | C-OCF₃ |

| ~135 | C-H (C-6) |

| ~130 | C-COOH |

| ~125 | C-H (C-2) |

| ~120 (q) | OCF₃ |

| ~118 | C-H (C-5) |

Table 3: ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~-58 | s | OCF₃ |

Spectral Interpretation

-

¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The downfield shifts are due to the electron-withdrawing effects of the nitro, trifluoromethoxy, and carboxylic acid groups. The proton ortho to the nitro group (H-2) is expected to be the most deshielded. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift and may exchange with trace amounts of water in the solvent.

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts influenced by the attached substituents. [4]

-

¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. Its chemical shift is characteristic of this functional group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.

Theoretical Background

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. By analyzing the absorption spectrum, one can identify the presence of characteristic functional groups such as O-H (hydroxyl), C=O (carbonyl), and N-O (nitro).

Experimental Protocol: ATR-FT-IR

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation. [5][6]

Caption: Workflow for ATR-FT-IR data acquisition.

Step-by-Step Methodology:

-

Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal. [5]3. Apply Pressure: Use the pressure clamp to ensure intimate contact between the sample and the crystal.

-

Data Collection: Acquire the FT-IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the crystal surface with an appropriate solvent.

Spectroscopic Data

The following table summarizes the expected characteristic IR absorption bands for this compound. [7] Table 4: FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1530 & ~1350 | Strong | Asymmetric & Symmetric N-O stretch (nitro group) |

| ~1250 | Strong | C-O stretch (carboxylic acid) & C-F stretch |

| ~1100-1200 | Strong | C-O-C stretch (aryl ether) & C-F stretch |

Spectral Interpretation

-

O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. [8][9]* C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid. [8]* N-O Stretches: Two strong absorptions, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), are indicative of the nitro group.

-

C-O and C-F Stretches: The fingerprint region (below 1500 cm⁻¹) will contain a series of complex absorptions, including the C-O stretches of the carboxylic acid and the ether linkage, as well as the strong C-F stretching vibrations of the trifluoromethoxy group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Theoretical Background

In a mass spectrometer, molecules are first ionized, and the resulting ions are then separated based on their m/z ratio and detected. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing a characteristic fragmentation pattern or "fingerprint" for a molecule. [10][11][12][13]

Experimental Protocol: Electron Ionization (EI)-MS

Caption: Workflow for Electron Ionization Mass Spectrometry.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the high vacuum of the mass spectrometer, often via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a high-energy (typically 70 eV) electron beam. [11]This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and often induces fragmentation.

-

Mass Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Spectroscopic Data

The molecular weight of this compound is 251.12 g/mol . The mass spectrum will show the molecular ion and various fragment ions.

Table 5: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 251 | [M]⁺• |

| 234 | [M-OH]⁺ |

| 205 | [M-NO₂]⁺ |

| 182 | [M-CF₃-CO]⁺ |

| 123 | [C₆H₄NO₂]⁺ |

| 69 | [CF₃]⁺ |

Spectral Interpretation

-

Molecular Ion: The peak at m/z 251 corresponds to the molecular ion (M⁺•), confirming the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation pattern provides structural clues. Common losses for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da). [14]Carboxylic acids often lose a hydroxyl radical (•OH, 17 Da) or a carboxyl group (•COOH, 45 Da). The trifluoromethoxy group can lead to fragments corresponding to the loss of CF₃ (69 Da). The relative abundance of these fragments can be used to confirm the structure of the molecule.

Conclusion

The combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive spectroscopic characterization of this compound. Each technique offers unique and complementary information, allowing for unambiguous identification and structural elucidation. The protocols and interpretations detailed in this guide serve as a robust framework for the analysis of this and related compounds in a research and development setting.

References

- Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

- Iowa State University.

- University of Arizona.

- Organomation.

- PubMed. Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

- University College London.

- PubMed.

- Bruker.

- ResearchGate.

- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

- Royal Society of Chemistry.

- Canadian Science Publishing. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

- ResearchGate.

- ACS Publications. Carbon- 13 Nuclear Magnetic Resonance of Biologically Important Aromatic Acids. I. Chemical Shifts of Benzoic. [Link]

- Specac Ltd.

- Bruker. Guide to FT-IR Spectroscopy. [Link]

- Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

- LCGC International.

- Supporting Information.

- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

- Chemistry LibreTexts. 3.

- University of Calgary. IR: carboxylic acids. [Link]

- Specac Ltd. Interpreting Infrared Spectra. [Link]

- YouTube. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

- Polymer Chemistry Characterization Lab.

- Technology Networks.

- SpectraBase. This compound - Optional[Vapor Phase IR] - Spectrum. [Link]

- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ...[Link]

- Chemistry Steps. Interpreting IR Spectra. [Link]

- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

- ACS Publications. Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. [Link]

- ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)...[Link]

- UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants - NMR Facility. [Link]

- NIST. Benzoic acid, 4-nitro-. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. organomation.com [organomation.com]

- 3. 3-Nitro-4-(trifluoromethoxyl)benzoic acid(784-77-0) 1H NMR spectrum [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. agilent.com [agilent.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Nitro-4-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed examination of the physicochemical properties of 3-Nitro-4-(trifluoromethoxy)benzoic acid, with a primary focus on its solubility and stability. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and established analytical protocols to offer a robust framework for its handling, formulation, and analysis.

Introduction to this compound

This compound (C₈H₄F₃NO₅, Molar Mass: 251.12 g/mol ) is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, a nitro group, and a trifluoromethoxy group. These functional groups impart distinct electronic and steric properties that significantly influence its chemical behavior, including its solubility in various solvent systems and its stability under diverse environmental conditions.

The presence of the highly electronegative trifluoromethoxy (-OCF₃) group, often considered a "super-halogen," dramatically increases the lipophilicity of the molecule.[1] This group is also known for its exceptional metabolic stability, a desirable trait in drug design.[1] The nitro group, a strong electron-withdrawing group, and the acidic carboxylic acid moiety further contribute to the compound's unique chemical personality, making a thorough understanding of its solubility and stability paramount for its application in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is crucial to note that while some of this information is available from chemical suppliers, other parameters are estimated based on the compound's structure.

| Property | Value / Information | Source / Comment |

| Molecular Formula | C₈H₄F₃NO₅ | |

| Molar Mass | 251.12 g/mol | |

| CAS Number | 784-77-0 | |

| Appearance | Solid | |

| Storage Temperature | Refrigerator |

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis, purification, formulation, and biological assays. The solubility of this compound is dictated by the interplay of its polar (carboxylic acid, nitro group) and non-polar (trifluoromethoxy-substituted aromatic ring) functionalities.

-

Aqueous Solubility: The presence of the carboxylic acid group suggests that the aqueous solubility will be pH-dependent. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt. However, the large, hydrophobic trifluoromethoxy-substituted aromatic ring is expected to significantly limit its overall aqueous solubility, even in its ionized form.

-

Organic Solvent Solubility: The "super-halogen" nature of the trifluoromethoxy group enhances lipophilicity, suggesting good solubility in a range of organic solvents.[1] Aromatic compounds with trifluoromethoxy groups are known to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols like methanol and ethanol. Solubility in non-polar solvents such as hexanes is expected to be limited.

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Place the vial in a constant temperature shaker or rotator. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured solubility remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample at a controlled temperature to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration of the analyte in the supernatant.

Stability Profile

Understanding the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and its compatibility with various experimental and formulation components. The primary degradation pathways to consider are hydrolysis and photodegradation.

The trifluoromethoxy group is generally considered to be remarkably stable to hydrolysis under both acidic and basic conditions.[1] However, under forcing conditions, hydrolysis of the trifluoromethyl group can occur.[2][3] The nitroaromatic system itself is also generally stable to hydrolysis. The most likely point of hydrolytic instability would be under conditions that promote decarboxylation, though this typically requires high temperatures.

Nitroaromatic compounds are known to be susceptible to photodegradation.[4][5][6] Exposure to ultraviolet (UV) light can lead to the formation of reactive species and subsequent degradation of the molecule. Therefore, it is recommended to protect this compound and its solutions from light.

A comprehensive stability study should evaluate the impact of temperature, pH, and light on the compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba<sup>2+</sup>/TiO<sub>2</sub> and MCM-41 - ProQuest [proquest.com]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Safe Handling of 3-Nitro-4-(trifluoromethoxy)benzoic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Nitro-4-(trifluoromethoxy)benzoic acid. Designed for researchers, chemists, and professionals in drug development, the information herein is synthesized from established safety data to ensure procedural integrity and minimize risk in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.

Compound Identification and Physicochemical Profile

This compound is a substituted aromatic carboxylic acid, often utilized as an intermediate in organic synthesis. Its specific combination of a nitro group, a trifluoromethoxy group, and a carboxylic acid moiety dictates its reactivity and toxicological profile. Understanding these basic properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 784-77-0 | [1] |

| Molecular Formula | C₈H₄F₃NO₅ | [2] |

| Molecular Weight | 251.12 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | Refrigerator |

Hazard Analysis and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous. The primary risks are associated with ingestion, skin/eye contact, and inhalation of its dust.[1] The nitro aromatic structure and acidic nature contribute to its irritant properties.

Table 2: GHS Hazard Summary | | | | :--- | :--- | | Pictogram |

| | Signal Word | Warning [1] | | Hazard Statements | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] | | Key Precautionary Statements | P261: Avoid breathing dust.[1][3]P264: Wash skin thoroughly after handling.[1][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4] |Hierarchy of Controls: Engineering, Administrative, and Personal Protection

A multi-layered approach to safety is paramount. The hierarchy of controls prioritizes eliminating hazards at the source.

Engineering Controls

The primary engineering control for handling this solid compound is to minimize dust generation and inhalation.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup operations must be conducted inside a certified chemical fume hood. This is the most effective way to control respiratory exposure to the dust, which is a known respiratory irritant (H335).[1]

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of airborne contaminants.[4][5]

Administrative Controls

-

Restricted Access: Only trained personnel should be permitted to work with this chemical.

-

Safe Work Practices: Do not eat, drink, or smoke in the laboratory.[1][3] This prevents accidental ingestion (H302).

-

Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][6]

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be used in conjunction with engineering and administrative controls.

-

Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles causing serious eye irritation (H319).[1] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[5][6]

-

Skin Protection:

-

Gloves: Nitrile gloves are standard. Always check the manufacturer's breakthrough time data for the specific solvent being used. This is critical to prevent skin irritation (H315).[1] Contaminated gloves must be removed and disposed of properly.

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned to protect skin and clothing.

-

-

Respiratory Protection: If dust generation is unavoidable despite engineering controls, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[6] This directly addresses the H335 hazard (may cause respiratory irritation).[1]

Standard Operating Protocol for Safe Handling

This protocol provides a self-validating workflow. Each step is designed to systematically mitigate the risks identified in Section 2.

-

Preparation and Risk Assessment:

-

Review this guide and the Safety Data Sheet (SDS) before beginning work.

-

Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Locate the nearest safety shower and eyewash station.[5]

-

-

Donning PPE:

-

Put on a lab coat, followed by safety goggles, and finally, gloves.

-

-

Chemical Handling in Fume Hood:

-

Perform all manipulations of the solid compound on a disposable weigh paper or within a container to minimize contamination of surfaces.

-

Use spatulas and tools carefully to avoid generating airborne dust.[5] If transferring larger quantities, do so slowly and close to the work surface.

-

-

Post-Handling and Decontamination:

-

Carefully clean all tools and the work surface within the fume hood using an appropriate solvent and absorbent pads.

-

Seal all waste, including used weigh papers and contaminated wipes, in a designated hazardous waste bag inside the hood.

-

-

Doffing PPE:

-

Remove gloves first, turning them inside out to avoid skin contact with any residue.

-

Remove the lab coat, followed by safety goggles.

-

Wash hands thoroughly with soap and water.

-

Storage and Chemical Incompatibility

Proper storage is critical for maintaining chemical stability and preventing hazardous reactions.

-

Storage Conditions: Store in a cool, dry, well-ventilated area, and keep the container tightly closed.[4][5][7] A refrigerator is recommended for long-term storage.

-

Incompatible Materials: Keep this compound segregated from:

Emergency Procedures: Spill and Exposure Management

Exposure Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][6]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][4][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[1][3]

Solid Spill Cleanup

For a small spill of solid material, follow the workflow below.

Caption: Workflow for cleaning a solid chemical spill.

Disposal Considerations

-

Dispose of this compound and any contaminated materials (gloves, wipes, glassware) as hazardous chemical waste.[1][6]

-

Do not dispose of down the drain or in regular trash.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion: A Framework for Safe Operation

The safe handling of this compound is predicated on a systematic approach to risk management. By understanding its specific hazards, implementing a hierarchy of controls, and adhering to established protocols, researchers can effectively mitigate risks. The logical flow from planning to disposal is a continuous cycle of diligence that ensures a safe laboratory environment.

Caption: Logical decision flow for safe chemical handling.

References

- 4-Chloro-3-nitrobenzoic acid - SAFETY DATA SHEET. Source: Fisher Scientific. [Link]

- Safety Data Sheet: 3-Nitrobenzoic acid - Carl ROTH. Source: Carl ROTH. [Link]

- Safety Data Sheet: 3-Nitrobenzoic acid - Carl ROTH (Re-issue). Source: Carl ROTH. [Link]

- This compound (C8H4F3NO5) - PubChem. Source: PubChem. [Link]

- 3-NITRO-4-(TRIFLUOROMETHYL)BENZOIC ACID - Chemdad. Source: Chongqing Chemdad Co., Ltd. [Link]

- Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics - University of Southampton. Source: University of Southampton ePrints. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. PubChemLite - this compound (C8H4F3NO5) [pubchemlite.lcsb.uni.lu]

- 3. westliberty.edu [westliberty.edu]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Trifluoromethoxy Group: A Strategic Tool for Modulating Physicochemical and Pharmacokinetic Properties in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential. Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent for optimizing drug candidates. Its distinct combination of electronic, lipophilic, and steric characteristics allows for profound improvements in metabolic stability, membrane permeability, bioavailability, and target binding affinity. This guide provides an in-depth analysis of the trifluoromethoxy group's fundamental properties, its impact on absorption, distribution, metabolism, and excretion (ADME) profiles, and its practical application in drug design, supported by experimental protocols and case studies of successful pharmaceuticals.

Introduction: The Rise of a Privileged Functional Group

The introduction of fluorine into organic molecules has revolutionized the development of pharmaceuticals, agrochemicals, and materials science.[1][2] Medicinal chemists frequently leverage fluorination to modulate a compound's physicochemical and biological properties. While the trifluoromethyl (-CF3) group is more prevalent, the trifluoromethoxy (-OCF3) group has attracted significant attention for its unique and often more impactful effects on drug-like properties.[3][4] It is often employed to overcome common drug development hurdles such as rapid metabolic degradation and poor membrane permeability.[1][5] This guide will explore the causality behind the experimental choices to incorporate the -OCF3 group, detailing its role in transforming promising compounds into viable drug candidates.

Physicochemical Properties and Their Implications

The utility of the trifluoromethoxy group stems from a unique interplay of its core physicochemical characteristics.

Electronic Effects

The -OCF3 group is a potent electron-withdrawing substituent, an effect primarily driven by the high electronegativity of the three fluorine atoms (inductive effect).[2][6] Unlike the strongly electron-donating methoxy (-OCH3) group, the oxygen atom's ability to donate electrons via resonance in the -OCF3 group is significantly diminished.[1] This strong electron-withdrawing nature can significantly alter the pKa of nearby functionalities, influencing a molecule's ionization state and its interactions with biological targets.[7]

Lipophilicity

Lipophilicity, a critical determinant of a drug's ADME profile, is profoundly influenced by the -OCF3 group. It is considered one of the most lipophilic substituents used in medicinal chemistry.[4][6] This property enhances a molecule's ability to partition into lipid bilayers, which can improve cell membrane permeability, absorption, and even penetration of the blood-brain barrier.[1][8] The lipophilicity of a substituent is quantified by the Hansch π parameter, where a positive value indicates increased lipophilicity.

Table 1: Comparison of Hansch-Leo Lipophilicity Parameters (π)

| Substituent | Hansch π Value | Key Characteristic |

|---|---|---|

| -OCF3 | +1.04 | Highly Lipophilic |

| -CF3 | +0.88 | Lipophilic |

| -Br | +0.86 | Lipophilic |

| -Cl | +0.71 | Lipophilic |

| -CH3 | +0.56 | Moderately Lipophilic |

| -F | +0.14 | Slightly Lipophilic |

| -H | 0.00 | Neutral (Reference) |

Data sourced from multiple literature reviews.[3][4][9]

This high lipophilicity allows for the fine-tuning of a drug candidate's logP value to optimize its journey through the body.[3][4]

Steric and Conformational Effects

A defining feature of the trifluoromethoxy group when attached to an aromatic ring is its preference for an orthogonal conformation, where the C-O bond is perpendicular to the plane of the ring.[10][11] This is in stark contrast to the methoxy group, which is typically coplanar. This unusual geometry is the result of negative hyperconjugation and steric repulsion between the fluorine atoms and the aromatic ring's ortho-hydrogens.[10] This orthogonal arrangement can be highly advantageous, as it can be used to probe interactions in the deepest parts of a binding pocket or to prevent unfavorable planar interactions, thereby improving binding affinity and selectivity.[11][12]

Caption: Conformational difference between methoxy and trifluoromethoxy groups.

Impact on ADME Properties: The Medicinal Chemist's Perspective

The true value of the -OCF3 group is realized in its ability to solve critical pharmacokinetic challenges.

Enhancing Metabolic Stability

A primary reason for incorporating an -OCF3 group is to enhance metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) family of enzymes that are responsible for the majority of drug metabolism.[1][13]

The methoxy group (-OCH3) is a common site of metabolic attack, undergoing O-dealkylation to form a phenol, which is then rapidly conjugated and excreted. Replacing a metabolically labile methoxy group with a stable trifluoromethoxy group effectively blocks this metabolic pathway.[3] This "metabolic switching" strategy can significantly increase a drug's half-life, reduce its clearance, and lead to a more predictable pharmacokinetic profile with lower patient-to-patient variability.[2][14]

Caption: Workflow for an in vitro microsomal stability assay.

Modulating Permeability and Bioavailability

The -OCF3 group masterfully balances the lipophilicity of the fluorinated moiety with the polarity of the oxygen atom.[3][4] This balance is crucial for optimizing a drug's journey across biological membranes. By increasing lipophilicity, the group enhances passive diffusion across the gut wall, which can lead to improved oral bioavailability.[1] This allows a greater fraction of an orally administered dose to reach systemic circulation, potentially enabling lower, more convenient dosing regimens.

Target Binding Interactions

The electronic and steric properties of the -OCF3 group can lead to more potent and selective target binding.[15] While the oxygen atom is a weaker hydrogen bond acceptor than in a methoxy group, the fluorine atoms can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls.[4][16] Furthermore, its unique conformational preference can position the parent molecule for optimal van der Waals contacts within a binding site, displacing water molecules and increasing binding affinity.[10][16]

Synthetic Strategies and Challenges

Despite its desirable properties, incorporating the -OCF3 group is not trivial. The primary challenge is the high instability of the trifluoromethoxide anion (CF3O-), which makes direct nucleophilic substitution difficult.[3][10] Early methods involved harsh conditions, such as the chlorination of anisoles followed by fluorination with antimony trifluoride.[9]

Modern organic synthesis has provided milder and more versatile solutions. The development of electrophilic trifluoromethylating reagents, such as Togni's reagents, allows for the trifluoromethoxylation of phenols under relatively mild conditions.[17] More recently, photoredox catalysis has emerged as a powerful strategy for the direct O-trifluoromethylation of alcohols and phenols, further expanding the synthetic toolkit.[18] The availability of key building blocks, such as 4-(trifluoromethoxy)aniline, is also crucial for the multi-step synthesis of complex pharmaceuticals like Riluzole.[7]

Case Studies in Drug Discovery

The successful application of the trifluoromethoxy group is evident in several FDA-approved drugs across various therapeutic areas.[12][17]

Table 2: Examples of FDA-Approved Drugs Containing a Trifluoromethoxy Group

| Drug Name | Therapeutic Area | Role of the -OCF3 Group |

|---|---|---|

| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Enhances lipophilicity for blood-brain barrier penetration and improves metabolic stability.[7][12] |

| Delamanid | Tuberculosis | Contributes to the drug's overall ADME profile and efficacy.[12] |

| Pretomanid | Tuberculosis | A key component of a multi-drug resistant tuberculosis regimen, contributing to its stability and activity.[12] |

| Sonidegib | Basal Cell Carcinoma (Cancer) | Plays a role in achieving high binding affinity to the Smoothened receptor.[12] |

| Celikalim | Blood Pressure (Investigational) | Utilized to modulate the physicochemical properties of the molecule.[12] |

These examples underscore the trifluoromethoxy group's proven track record as a valuable component in the design of effective and safe medicines.

Experimental Protocols

To quantitatively assess the impact of the -OCF3 group, standardized in vitro assays are essential during early drug discovery.

Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a self-validating system for assessing metabolic stability.

-

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound by measuring its rate of disappearance upon incubation with liver microsomes, which are rich in CYP enzymes.[13][14]

-

Materials:

-

Test compound and positive control (e.g., a rapidly metabolized drug like Verapamil).

-

Pooled liver microsomes (e.g., human, rat).

-

Phosphate buffer (100 mM, pH 7.4).

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

-

Ice-cold stop solution (e.g., acetonitrile containing an internal standard).

-

96-well incubation plate and analytical vials.

-

-

Methodology:

-

Preparation: Prepare stock solutions of the test compound and controls in DMSO. Create working solutions by diluting stocks in phosphate buffer to the final desired concentration (e.g., 1 µM).

-

Reaction Mixture: In the 96-well plate, add the liver microsome solution (e.g., to a final concentration of 0.5 mg/mL) and the test compound working solution.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The t=0 time point is taken immediately by transferring an aliquot to the stop solution.

-

Time-Course Incubation: Incubate the plate at 37°C. At designated time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and terminate the reaction by adding them to the stop solution.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to analytical vials for analysis.

-

Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression line (k) is the elimination rate constant.

-

Calculate the half-life: t½ = 0.693 / k .

-

Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) . A longer half-life and lower intrinsic clearance for an -OCF3 analog compared to its -OCH3 counterpart would validate the hypothesis of enhanced metabolic stability.

-

Conclusion and Future Perspectives

The trifluoromethoxy group is far more than a simple bioisostere; it is a strategic tool that offers multifaceted solutions to complex challenges in drug discovery. Its ability to concurrently enhance metabolic stability, modulate lipophilicity for improved permeability, and create favorable target-binding interactions makes it an invaluable substituent in the medicinal chemist's arsenal.[1][3] As synthetic methodologies for its incorporation continue to advance, the application of the -OCF3 group is expected to grow, paving the way for the development of next-generation therapeutics with superior pharmacokinetic profiles and enhanced efficacy.

References

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.

- Novás, M., & Matos, M. J. (2025).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Trifluoromethoxy Group: A Key Enabler in Chemical Innovation.

- Shaikh, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Tseng, C. C., et al. (2019).

- Stanek, V., & Tlustoš, P. (2021). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis.

- Leroux, F. R. (2004). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

- Shaikh, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]

- Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.

- Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

- ChEMBL. (2019).

- Chemical Review and Letters. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters. [Link]

- Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. Taylor & Francis. [Link]

- Tseng, C. C., et al. (2019).

- Le, C. M., & Paquin, J. F. (2019).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups.

- ResearchGate. (2025). Trifluoromethoxy-containing pharmaceutical drugs.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Trifluoromethyl Group: Enhancing Drug Discovery and Agrochemical Performance.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.

- ResearchGate. (2025). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.

- Carcenac, Y., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.

- Scilit. (2025).

- Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]

- CHIMIA. (2016). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]

- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]

- Genin, E., et al. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.

- ResearchGate. (2022). Hansch–Leo lipophilicity parameters (πR) evolution.

- Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. PubMed Central. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrevlett.com [chemrevlett.com]

- 18. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 3-Nitro-4-(trifluoromethoxy)benzoic acid precursors

An In-depth Technical Guide on the Synthesis of 3-Nitro-4-(trifluoromethoxy)benzoic Acid and its Precursors

Introduction

This compound is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the unique electronic properties conferred by its substituents: the electron-withdrawing nitro group, the strongly deactivating yet ortho-, para-directing trifluoromethoxy group, and the meta-directing carboxylic acid. This specific arrangement of functional groups makes it a valuable intermediate for constructing highly functionalized aromatic systems.

This guide provides a detailed examination of a robust and logical synthetic pathway to this compound, designed for researchers, chemists, and professionals in drug development. The narrative emphasizes the rationale behind experimental choices, providing not just a protocol, but a framework for understanding and troubleshooting the synthesis. The presented methodology follows a two-step sequence: the oxidation of a suitable toluene precursor, followed by a regioselective nitration.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into manageable steps. The target molecule, this compound, can be disconnected at the C-N bond, pointing to a nitration reaction as the final step. This identifies 4-(trifluoromethoxy)benzoic acid as the immediate key precursor. This precursor can, in turn, be synthesized via the oxidation of the methyl group of 4-(trifluoromethoxy)toluene, a common and industrially scalable transformation.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the Key Precursor: 4-(Trifluoromethoxy)benzoic Acid

The synthesis of 4-(trifluoromethoxy)benzoic acid is most effectively achieved through the oxidation of the benzylic methyl group of 4-(trifluoromethoxy)toluene. This method is widely used for converting alkylbenzene derivatives into their corresponding benzoic acids due to its reliability and high yields.

Strategic Approach: Oxidation of a Toluene Derivative

The oxidation of a methyl group on an aromatic ring is a fundamental transformation. While various oxidizing agents can be employed, such as potassium permanganate (KMnO₄) or nitric acid, a combination of sodium dichromate (Na₂Cr₂O₇) and sulfuric acid is particularly effective for substrates that are relatively stable under strongly acidic conditions.[1] The trifluoromethoxy group is highly resistant to cleavage under these conditions, making this an ideal method.

Experimental Protocol: Oxidation of 4-(Trifluoromethoxy)toluene

This protocol is adapted from a standard procedure for the oxidation of nitrotoluene.[1]

Materials:

-

4-(trifluoromethoxy)toluene

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Deionized water

-

5% Sulfuric acid solution

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine sodium dichromate (2.3 moles per mole of substrate) and water.

-

Begin stirring and add 4-(trifluoromethoxy)toluene (1.0 mole equivalent).

-

Slowly and carefully, add concentrated sulfuric acid to the mixture over a period of 30-45 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable temperature.

-

Once the addition is complete and the initial exotherm has subsided, heat the mixture to a gentle reflux for approximately 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully dilute the reaction mixture with cold water (approx. 2 volumes) and filter the crude product through a Buchner funnel.

-

To remove residual chromium salts, wash the crude solid by suspending it in a warm 5% sulfuric acid solution, followed by cooling and re-filtration.

-

Wash the final filter cake thoroughly with cold deionized water until the filtrate is colorless and neutral.

-

Dry the resulting white to off-white solid, 4-(trifluoromethoxy)benzoic acid, under vacuum.

Caption: Workflow for the synthesis of the benzoic acid precursor.

Data Summary for 4-(Trifluoromethoxy)benzoic Acid

| Parameter | Value | Reference |

| CAS Number | 330-12-1 | [2][3] |

| Molecular Formula | C₈H₅F₃O₃ | [2][3] |

| Molecular Weight | 206.12 g/mol | [2] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 152 - 155 °C | [2] |

| Purity (Typical) | ≥ 97% | [2] |

Part 2: Nitration of 4-(Trifluoromethoxy)benzoic Acid

The final step in the synthesis is the regioselective nitration of the prepared 4-(trifluoromethoxy)benzoic acid. This is a classic electrophilic aromatic substitution reaction.

Strategic Approach: Regioselective Electrophilic Aromatic Substitution

The directing effects of the substituents on the aromatic ring are critical for the success of this reaction.

-

-OCF₃ Group: This group is strongly electron-withdrawing due to the electronegativity of the fluorine atoms. However, through resonance, the oxygen's lone pairs can donate electron density to the ring, making it an ortho-, para- director. It is a deactivating group overall.

-

-COOH Group: The carboxylic acid is a strongly deactivating, meta- directing group.[4]

The key to this synthesis is that the position ortho to the -OCF₃ group (position 3) is the same as the position meta to the -COOH group. This convergence of directing effects leads to a highly regioselective reaction, yielding the desired 3-nitro isomer as the major product. The deactivating nature of both groups necessitates the use of a strong nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, often referred to as "mixed acid".[4]

Experimental Protocol: Mixed-Acid Nitration

This protocol is based on a well-established procedure for the nitration of 4-fluorobenzoic acid, a close structural analog.[4][5]

Materials:

-

4-(trifluoromethoxy)benzoic acid

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Concentrated nitric acid (HNO₃, 68-70%)

-

Ice

Procedure:

-

In a flask of appropriate size, cool concentrated sulfuric acid (approx. 6 volumes) to 0°C in an ice bath.

-

Slowly add concentrated nitric acid (approx. 3 volumes) to the cold sulfuric acid while maintaining the temperature at 0°C. This creates the nitrating mixture.

-

In a separate reaction vessel equipped with a magnetic stirrer, dissolve 4-(trifluoromethoxy)benzoic acid (1.0 mole equivalent) in a portion of the cold nitrating mixture, or add it in small portions to the prepared mixed acid, ensuring the temperature does not rise above 5°C.[6]

-

Stir the reaction mixture at 0-5°C for one hour.

-

Allow the reaction to slowly warm to room temperature (approx. 20°C) and continue stirring for an additional 12-16 hours.[4]

-

Upon completion, pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring.

-

A precipitate will form. Allow the mixture to stand for a short period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake extensively with cold deionized water to remove residual acid.

-

Dry the product, this compound, under vacuum.

Mechanistic Insight: Formation of the Nitronium Ion and Electrophilic Attack

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by the stronger sulfuric acid. This electrophile is then attacked by the electron-rich (albeit deactivated) aromatic ring to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation by a weak base (like HSO₄⁻) restores the aromaticity of the ring, yielding the final product.

Caption: Key mechanistic steps in the nitration reaction.

Data Summary for this compound

| Parameter | Value | Reference |

| CAS Number | 784-77-0 | |

| Molecular Formula | C₈H₄F₃NO₅ | [7] |

| Molecular Weight | 251.12 g/mol | |

| Appearance | Solid | |

| Purity (Typical) | ≥ 98% | |

| Storage Temp. | Refrigerator |

Conclusion

The synthesis of this compound can be reliably accomplished through a two-step process starting from 4-(trifluoromethoxy)toluene. The initial benzylic oxidation provides the key precursor, 4-(trifluoromethoxy)benzoic acid, in good yield. The subsequent regioselective nitration is effectively controlled by the combined directing effects of the trifluoromethoxy and carboxylic acid groups, leading to the desired 3-nitro isomer with high selectivity. Careful control of reaction conditions, particularly temperature, is paramount in both steps to ensure high purity and yield while minimizing byproduct formation. This guide provides the fundamental chemical principles and detailed protocols necessary for the successful laboratory-scale synthesis of this valuable chemical intermediate.

References

- Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.

- This compound (C8H4F3NO5). PubChem.

- Kinetics study of heterogeneously continuous-flow nitration of trifluoromethoxybenzene. Royal Society of Chemistry.

- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Google Patents.

- Characterization of products formed from the oxidation of toluene and m-xylene with varying NOx and OH. University of Birmingham.

- Supporting Information. CDC Stacks.

- Oxidation of toluene and its ortho-nitroderivatives. ResearchGate.

- 4-(Trifluoromethoxy)benzoic acid. NIST WebBook.

- 4-(trifluoromethoxy)benzoic acid (C8H5F3O3). PubChem.

- The Nitro Group: How to Make Your Own Nitrobenzoic Acid. YouTube.

- Method for preparing 3-nitro-4-methoxy benzoic acid. Google Patents.

- Process for producing 3-nitro-4-alkoxybenzoic acid. Google Patents.

- Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. Google Patents.

- PROCESS FOR PRODUCING 3-NITRO-o-TOLUIC ACID. Google Patents.

- Primary Atmospheric Oxidation Mechanism for Toluene. Oberlin College and Conservatory.

- Gas-particle partitioning of toluene oxidation products: an experimental and modeling study. Atmospheric Chemistry and Physics.

- p-NITROBENZOIC ACID. Organic Syntheses.

- PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. European Patent Office.

Sources

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Trifluoromethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifluoromethoxybenzene is a critical building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the trifluoromethoxy (-OCF₃) group, make it an attractive scaffold for developing novel pharmaceuticals and functional materials.[1][2][3] This guide provides a comprehensive technical overview of the electrophilic aromatic substitution (EAS) reactions of trifluoromethoxybenzene, detailing the underlying mechanisms, regioselectivity, and practical experimental protocols. We will explore the nuanced role of the -OCF₃ group, which acts as a deactivating yet ortho, para-directing substituent, and provide actionable insights for controlling reaction outcomes.

The Trifluoromethoxy Group: A Substituent of Dichotomous Nature

The trifluoromethoxy group is a fascinating substituent that significantly influences the reactivity and regioselectivity of the benzene ring in electrophilic aromatic substitution. Unlike the strongly activating methoxy (-OCH₃) group in anisole, the -OCF₃ group is deactivating.[4] This deactivation stems from the powerful electron-withdrawing inductive effect of the three fluorine atoms, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[5][6]

However, despite its deactivating nature, the -OCF₃ group is an ortho, para-director. This directing effect is attributed to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic π-system.[7] This resonance effect preferentially stabilizes the cationic intermediates (sigma complexes) formed during attack at the ortho and para positions.

Visualizing Electronic Effects

The interplay between the inductive and resonance effects determines the overall reactivity and directing influence of the trifluoromethoxy group.

Caption: Inductive vs. Resonance Effects of the -OCF₃ Group.

Key Electrophilic Aromatic Substitution Reactions

This section details the most common and synthetically useful EAS reactions performed on trifluoromethoxybenzene. For each reaction, a general mechanism, a detailed experimental protocol, and a summary of typical outcomes are provided.

Nitration

The nitration of trifluoromethoxybenzene is a crucial transformation, as the resulting nitro derivatives are versatile intermediates for the synthesis of amines, which are prevalent in pharmaceuticals.[1][8] The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[9]

Mechanism of Nitration

The reaction proceeds via the classical two-step EAS mechanism: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (the sigma complex), followed by deprotonation to restore aromaticity.[10][11]

Caption: General workflow for the nitration of trifluoromethoxybenzene.

Experimental Protocol: Synthesis of 4-Nitrotrifluoromethoxybenzene

-